REACTION_CXSMILES
|
[S:1]([O:5][O:6][S:7]([O-:10])(=[O:9])=[O:8])([O-:4])(=[O:3])=[O:2].[Na+].[Na+].[OH-].[K+:14]>>[OH-:2].[K+:14].[S:1]([O:5][O:6][S:7]([O-:10])(=[O:9])=[O:8])([O-:4])(=[O:3])=[O:2] |f:0.1.2,3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by adding the contaminants
|
Type
|
DISTILLATION
|
Details
|
to distilled water in 40 mL VOA bottle
|
Type
|
CONCENTRATION
|
Details
|
concentrations
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |